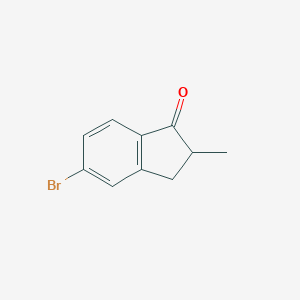

![molecular formula C7H14N4S B169161 N,N'-bis[(dimethylamino)methylene]thiourea CAS No. 121876-98-0](/img/structure/B169161.png)

N,N'-bis[(dimethylamino)methylene]thiourea

Descripción general

Descripción

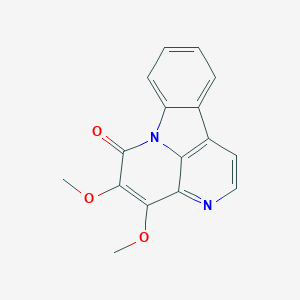

N,N’-Bis[(dimethylamino)methylene]thiourea is a biochemical used for proteomics research . Its molecular formula is C7H14N4S and its molecular weight is 186.28 . It contains a total of 25 bonds, including 11 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 amidine derivatives, and 2 tertiary amines (aliphatic) .

Synthesis Analysis

While specific synthesis methods for N,N’-Bis[(dimethylamino)methylene]thiourea were not found in the search results, related compounds such as Bis(dimethylamino)methane are synthesized by the reaction of dimethylamine and formaldehyde .Molecular Structure Analysis

The molecule contains a total of 26 atoms, including 14 Hydrogen atoms, 7 Carbon atoms, 4 Nitrogen atoms, and 1 Sulfur atom . It also contains 11 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 amidine derivatives, and 2 tertiary amines (aliphatic) .Chemical Reactions Analysis

While specific chemical reactions involving N,N’-Bis[(dimethylamino)methylene]thiourea were not found in the search results, related compounds such as N,N-dimethyl enaminones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic and a broad range of heterocyclic and fused heterocyclic derivatives .Physical And Chemical Properties Analysis

The molecular weight of N,N’-Bis[(dimethylamino)methylene]thiourea is 186.28 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure Analysis

- Scientific Field : Crystallography and Synthetic Chemistry .

- Application Summary : The compound N,N’-bis(4-chlorophenyl)thiourea N,N-dimethylformamide (C16H17Cl2N3OS) was synthesized . This compound is a derivative of thiourea, which belongs to the thioamide class of compounds and has numerous applications in agriculture, health, and metallurgy .

- Methods of Application : Single crystals of the compound were obtained by slow evaporation of N,N’-bis(4-chlorophenyl)thiourea (C13H10Cl2N2S) in N,N-dimethylformamide (C3H7NO; DMF) through recrystallization under mild condition .

- Results : The compound crystallized in the monoclinic space group P21/c with the respective cell parameters of a = 92.360 (4) Å, b = 7.2232 (3) Å, 25.2555 (11) Å, β = 91.376 (3), α = γ = 90°, V = 1684.40 (12) Å3, T = 119.94 (13) K and Z = 4 and Z′ = 1 .

Synthesis of Heterocyclic Compounds

- Scientific Field : Organic Chemistry .

- Application Summary : N,N-dimethylenamino ketones, which are similar to the compound you mentioned, have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic and fused heterocyclic derivatives .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results : These N,N-dimethyl analogues have proven to be of biological interest and provide an access to new class of biologically active heterocyclic compounds for biomedical applications .

Catalyst Development

- Scientific Field : Organic Chemistry .

- Application Summary : Over the last decade, the use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results : Nowadays it is used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts . This review summarizes the key developments of Schreiner’s thiourea-mediated reactions with the aim to further expand the applications of (thio)urea-based catalysts .

Synthesis of N,N’-bis(4-chlorophenyl)thiourea N,N-dimethylformamide

- Scientific Field : Synthetic Chemistry .

- Application Summary : This study is about the synthesis of N,N’-bis(4-chlorophenyl)thiourea N,N-dimethylformamide (C16H17Cl2N3OS) compound .

- Methods of Application : Single crystals of the compound were obtained by slow evaporation of N,N’-bis(4-chlorophenyl)thiourea (C13H10Cl2N2S) in N,N-dimethylformamide (C3H7NO; DMF) through recrystallization under mild condition .

- Results : Results revealed that C16H17Cl2N3OS crystallized in the monoclinic space group P21/c with the respective cell parameters .

Use in Diverse Fields

- Scientific Field : Various, including Synthetic Precursors, Pharmacological and Materials Science, and Technology .

- Application Summary : The interest in acyl thioureas has continually been escalating owing to their extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results : These scaffolds exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .

Synthesis of Various Heterocycles

- Scientific Field : Organic Chemistry .

- Application Summary : N,N-dimethylenamino ketones, which are similar to the compound you mentioned, have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic and a broad range of heterocyclic and fused heterocyclic derivatives .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results : These N,N-dimethyl analogues have proven to be of biological interest and provide an access to new class of biologically active heterocyclic compounds for biomedical applications .

Direcciones Futuras

While specific future directions for N,N’-Bis[(dimethylamino)methylene]thiourea were not found in the search results, related compounds such as N,N-dimethyl enaminones have shown recent progress in their utility as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic and a broad range of heterocyclic and fused heterocyclic derivatives . This suggests potential future directions in the exploration of similar compounds for the synthesis of various heterocycles.

Propiedades

IUPAC Name |

(1E,3E)-1,3-bis(dimethylaminomethylidene)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S/c1-10(2)5-8-7(12)9-6-11(3)4/h5-6H,1-4H3/b8-5+,9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJKOXKEGOLKDB-XVYDYJIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=S)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(/C=N/C(=S)/N=C/N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis[(dimethylamino)methylene]thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B169090.png)

![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)